Home > Products > Screening Compounds P143464 > 2-(4-chlorophenoxy)-2-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]propanamide
2-(4-chlorophenoxy)-2-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]propanamide -

2-(4-chlorophenoxy)-2-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]propanamide

Catalog Number: EVT-4898078
CAS Number:
Molecular Formula: C14H16ClN5O2
Molecular Weight: 321.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

catena-Poly[[bromidocopper(I)]-μ-η2,σ1-3-(2-allyl-2H-tetrazol-5-yl)pyridine]

  • Compound Description: This compound is a copper(I) coordination polymer containing 3-(2-allyl-2H-tetrazol-5-yl)pyridine ligands. [] It forms a three-dimensional structure through weak interactions involving the bromine and copper atoms. []

catena-Poly[[di-μ-chlorido-dicopper(I)]bis[μ-η2,σ1-4-(2-allyl-2H-tetrazol-5-yl)pyridine]]

  • Compound Description: This is another copper(I) coordination polymer, but this time incorporating 4-(2-allyl-2H-tetrazol-5-yl)pyridine ligands. [] It features a polymeric chain structure where copper chloride dimers are bridged by the organic ligands. []

catena-Poly[[di-μ-bromido-dicopper(I)]bis[μ-η2,σ1-4-(2-allyl-2H-tetrazol-5-yl)pyridine]]

  • Compound Description: This compound is a copper(I) coordination polymer containing 4-(2-allyl-2H-tetrazol-5-yl)pyridine ligands and copper bromide dimers. [] The organic ligand bridges the copper bromide units, forming a polymeric chain. []

4-Butyl-Ν,Ν-bis{[2-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}imidazolium Bromide

  • Compound Description: This compound, also known as bisartan BV6, is a vasoconstrictor with potential applications in treating hypertension. [] It was investigated for its potential in treating COVID-19 as well. [] This compound features a bis-tetrazole structure, linked by a biphenyl group, and further connected to an imidazolium ring. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

  • Compound Description: This compound is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13). [] It was investigated as a potential treatment for osteoarthritis, aiming to address the limitations of earlier carboxylic acid-containing MMP-13 inhibitors that exhibited nephrotoxicity. []

catena-Poly[[chloridocopper(I)]-μ-η2,σ1-3-(2-allyl-2H-tetrazol-5-yl)pyridine]

    (RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA)

    • Compound Description: This compound is a selective agonist at AMPA receptors, exhibiting higher potency compared to AMPA itself. [] Notably, its enantiomer, (R)-2-Me-Tet-AMPA, was found to be essentially inactive. []

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole

    • Compound Description: This compound is a C–N linked bistetrazole nitramino compound synthesized from 5-aminotetrazole. [] It serves as a precursor to a series of energetic salts, all characterized by high nitrogen content and positive heats of formation. []

    4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid (H2TBPC)

    • Compound Description: This compound serves as a building block for constructing four different coordination polymers with zinc and cadmium. [] The different structures arise from variations in metal coordination geometries, ligand binding modes, and the presence of auxiliary ligands. []

    N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

    • Compound Description: This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR). [] It has shown promise in preclinical studies for lowering blood glucose levels, making it a potential candidate for treating type 2 diabetes. []

    5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine (Lu 25-109)

    • Compound Description: This compound is an M1 muscarine agonist that is extensively metabolized in various species, including humans. [] Its metabolism involves processes such as N-demethylation, N-oxidation, and N-deethylation, leading to various metabolites with different pharmacological activities. []

    N-(2-Allyl-4-ethoxy-2H-indazol-5-yl)-4-methylbenzenesulfonamide

    • Compound Description: This compound features a planar indazole ring system substituted with an ethoxy group at the 4-position and an allyl group at the 2-position. [, ] The crystal structure reveals the formation of dimers through N—H⋯O hydrogen bonds. []

    N-(2-Allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate

    • Compound Description: This compound features a nearly planar indazole system substituted with a chlorine atom at the 4-position and an allyl group at the 2-position. [] The crystal structure reveals a network of hydrogen bonds involving a water molecule. []

    1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

    • Compound Description: This compound contains a 2-ethyl-2H-tetrazol-5-yl group attached to a biphenyl moiety. [] The crystal structure shows a twisted conformation between the tetrazole ring and the attached benzene ring. []

    N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- yl]phenyl]methyl]imidazole derivatives

    • Compound Description: This refers to a series of nonpeptide angiotensin II receptor antagonists designed to explore structure-activity relationships. [] Variations in the cycloalkenyl ring size and substituents on the imidazole ring were investigated for their impact on binding affinity. []

    Ammonium hydrogen bis­[4-(2-phenyl-2H-tetra­zol-5-yl)benzoate]

    • Compound Description: This compound is a salt composed of an ammonium cation and a negatively charged bis-tetrazolate anion. [] The crystal structure reveals hydrogen bonding interactions between the ammonium cation and the carboxylate groups of the anion. []
    • Compound Description: This compound was studied for its protective effects against cisplatin-induced nephrotoxicity in rats. [] It was found to enhance the urinary excretion of cisplatin and mitigate the elevation of nephrotoxicity markers. []

    3-{1-[(3-Mercapto-4-phenyl-1,2,4-triazol-5-yl)methyl]-1,2,3,4-tetrazol-2-yl}-2H-chromenes

    • Compound Description: This compound serves as a precursor in the synthesis of 3-(1 -{ [3-(allylsulfanyl)-4-phenyl-1,2,4-triazol-5-yl]methyl}-1,2,3,4-tetrazol-2-yl)-2H-chromenes. [] The reaction involves alkylation with allyl bromide in the presence of a base. []

    5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

    • Compound Description: This compound is an energetic material precursor characterized by its high nitrogen content and intermolecular hydrogen bonding. [] It exhibits sensitivity to impact and friction, highlighting its potential energetic properties. []

    5-ammoniomethyl-1H-tetrazolide

    • Compound Description: This compound is a nonclassical tetrazole isostere of glycine, exhibiting a zwitterionic structure. [] It crystallizes in a chiral space group and forms a three-dimensional network through hydrogen bonding, similar to gamma-glycine. []

    N-( 1-ethylcarbamoyl-tetrazol-5-yl)-O-(4-tolyl)-isourea

    • Compound Description: This compound is an N-acylated and N-alkylated derivative of 5-aminotetrazole. [] It exemplifies the structural diversity achievable through modifications of the tetrazole ring.

    4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole

    • Compound Description: This compound contains a tetrazole ring linked to a dihydrooxazole moiety through a methylene bridge. [] It is synthesized via an N-alkylation reaction, demonstrating a common synthetic approach for incorporating tetrazole rings into larger structures. []

    5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate

    • Compound Description: This compound features a bistetrazole structure with a biphenyl linker. [] The crystal structure reveals the presence of a water molecule and intermolecular interactions, including hydrogen bonds and π-π interactions. []

    Diaquabis{2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetato-κ2 N4,N5}zinc(II)

    • Compound Description: This zinc(II) complex features two 2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetic acid ligands coordinated to the zinc center. [] The crystal structure reveals a distorted octahedral geometry around the zinc ion. []

    4-(5-Quinolin-3-yl-tetrazol-2-yl)butylamine

    • Compound Description: This compound incorporates a tetrazole ring linked to a quinoline moiety through a butyl chain. [] It is synthesized through a multi-step process involving cycloaddition and hydrazinolysis reactions. []

    4-{2-[(pyridin-3-yl)methyl]-2H-tetrazol-5-yl}pyridine (L)

    • Compound Description: This compound is a semi-rigid, multidentate N-containing ligand used to generate various macrocyclic supramolecular complexes and a ZnII-containing coordination polymer. [] The ligand's flexibility allows for diverse structural arrangements in its complexes. []

    4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates (nTPmB)

    • Compound Description: This refers to a series of tetrazole-based liquid crystals with varying alkyl chain lengths. [, ] The length of the alkyl chains influences their mesomorphic behavior, with longer chains favoring the appearance of smectic phases. []
    • Compound Description: This is a blue-emitting cationic iridium(III) complex containing a 2-(2-methyl-2H-tetrazol-5-yl)pyridine ligand. [] This complex was successfully incorporated into a silica matrix for potential applications in materials science and optoelectronics. []
    • Compound Description: This is a green-emitting iridium(III) complex with a high quantum phosphorescence efficiency (ΦPL) of 79.3%. [] The complex contains two N-heterocyclic carbene ligands and a conjugated bicyclic N,N′-heteroaromatic ligand. [] Theoretical calculations were performed to understand its electronic and optical properties. []

    2-(4-phenylphenyl)acetohydrazide (16)

    • Compound Description: This compound is a known inhibitor of plasma amine oxidase (PAO). [] It exhibits a two-step inhibition mechanism, competing with substrates and forming a covalent adduct with the enzyme. []

    Valsartan

    • Compound Description: Valsartan, chemically known as (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid, is an angiotensin II receptor blocker used to treat hypertension and heart failure. [] It is often formulated with Sacubitril, a neprilysin inhibitor, for enhanced therapeutic effects. []

    Properties

    Product Name

    2-(4-chlorophenoxy)-2-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]propanamide

    IUPAC Name

    2-(4-chlorophenoxy)-2-methyl-N-(2-prop-2-enyltetrazol-5-yl)propanamide

    Molecular Formula

    C14H16ClN5O2

    Molecular Weight

    321.76 g/mol

    InChI

    InChI=1S/C14H16ClN5O2/c1-4-9-20-18-13(17-19-20)16-12(21)14(2,3)22-11-7-5-10(15)6-8-11/h4-8H,1,9H2,2-3H3,(H,16,18,21)

    InChI Key

    VXSNXECFLLYBKH-UHFFFAOYSA-N

    SMILES

    CC(C)(C(=O)NC1=NN(N=N1)CC=C)OC2=CC=C(C=C2)Cl

    Canonical SMILES

    CC(C)(C(=O)NC1=NN(N=N1)CC=C)OC2=CC=C(C=C2)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.